molecular formula C14H11ClFNO B2974512 4-chloro-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol CAS No. 1232819-82-7

4-chloro-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol

Cat. No. B2974512
CAS RN: 1232819-82-7
M. Wt: 263.7
InChI Key: FKEHPNLXTDDAPD-CAOOACKPSA-N
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Description

4-chloro-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol , also known by its chemical formula C₁₄H₁₁ClFNO , is a Schiff base compound. Schiff bases are organic compounds derived from the condensation reaction of aldehydes and primary amines. In this case, the compound is formed by the reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .


Synthesis Analysis

The synthesis of this compound involves the condensation of the aforementioned aldehyde and amine. The yield of the reaction was approximately 73.91% , resulting in a brown-colored product with a melting point greater than 350°C .


Molecular Structure Analysis

The molecular structure of 4-chloro-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol consists of a phenolic ring with substituents. The (E)-[(4-fluoro-2-methylphenyl)imino]methyl group is attached to the phenolic ring, and the chlorine atom is positioned at the 4-position. The compound exhibits a planar geometry .


Physical And Chemical Properties Analysis

  • Molecular Weight (MW) : Approximately 263.7 g/mol .
  • Melting Point : Greater than 350°C .
  • Molar Conductance (Λ) : 16 Ohm⁻¹·cm²·mol⁻¹ .

properties

IUPAC Name

4-chloro-2-[(4-fluoro-2-methylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c1-9-6-12(16)3-4-13(9)17-8-10-7-11(15)2-5-14(10)18/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEHPNLXTDDAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol

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